Cas no 2199389-10-9 ((R)-4-Benzylmorpholine-2-carbonitrile)

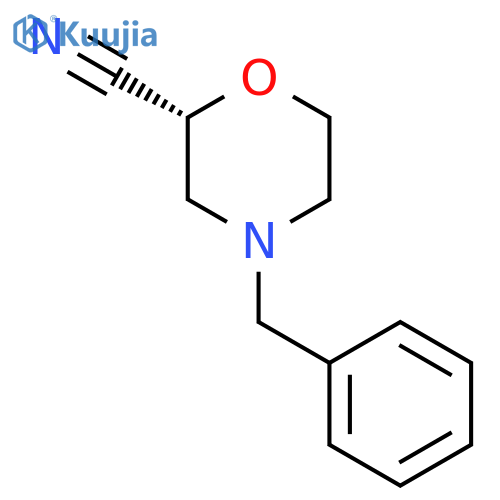

2199389-10-9 structure

商品名:(R)-4-Benzylmorpholine-2-carbonitrile

CAS番号:2199389-10-9

MF:C12H14N2O

メガワット:202.252362728119

CID:5055489

(R)-4-Benzylmorpholine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- (R)-4-Benzylmorpholine-2-carbonitrile

-

- インチ: 1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1

- InChIKey: NAWYNSSXFPEQKE-LBPRGKRZSA-N

- ほほえんだ: O1CCN(CC2C=CC=CC=2)C[C@@H]1C#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 239

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 36.3

(R)-4-Benzylmorpholine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B410904-2.5mg |

(R)-4-Benzylmorpholine-2-carbonitrile |

2199389-10-9 | 2.5mg |

$ 184.00 | 2023-04-18 | ||

| TRC | B410904-10mg |

(R)-4-Benzylmorpholine-2-carbonitrile |

2199389-10-9 | 10mg |

$ 701.00 | 2023-04-18 | ||

| TRC | B410904-25mg |

(R)-4-Benzylmorpholine-2-carbonitrile |

2199389-10-9 | 25mg |

$ 1453.00 | 2023-04-18 |

(R)-4-Benzylmorpholine-2-carbonitrile 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

2199389-10-9 ((R)-4-Benzylmorpholine-2-carbonitrile) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量